N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide
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Overview
Description
N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.262. This compound features a cyclohexene ring substituted with a methoxymethyl group and a prop-2-enamide group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through various cyclization reactions.
Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base.
Attachment of the prop-2-enamide group: This can be done through amide bond formation reactions, often using reagents like prop-2-enoyl chloride.
Chemical Reactions Analysis
N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and prop-2-enamide groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide can be compared to other similar compounds, such as:
N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-10(13)12-11(9-14-2)7-5-4-6-8-11/h3-5H,1,6-9H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQXTDOKINOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=CC1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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